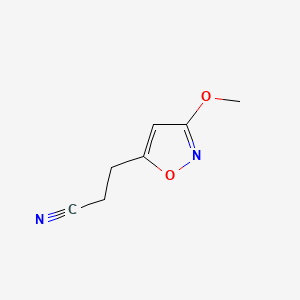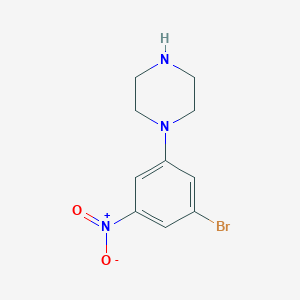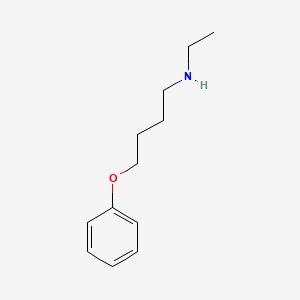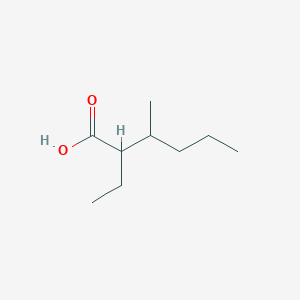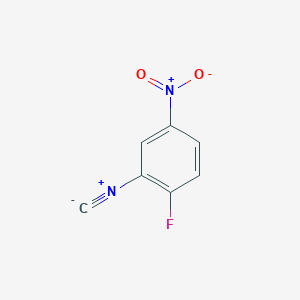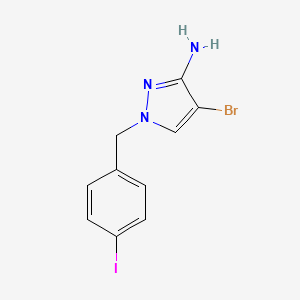
4-Bromo-1-(4-iodobenzyl)-1h-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(4-iodobenzyl)-1h-pyrazol-3-amine is a heterocyclic compound that contains both bromine and iodine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(4-iodobenzyl)-1h-pyrazol-3-amine typically involves multiple steps. One common method starts with the preparation of 4-bromoaniline, which undergoes diazotization followed by reduction to form 4-bromophenylhydrazine . This intermediate is then condensed with ethyl pyruvate and cyclized to form the pyrazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-(4-iodobenzyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
4-Bromo-1-(4-iodobenzyl)-1h-pyrazol-3-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-(4-iodobenzyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The bromine and iodine atoms can form halogen bonds with biological molecules, affecting their function . The pyrazole ring can also interact with enzymes and receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-Bromo-1-(4-iodobenzyl)-1h-pyrazol-3-amine is unique due to the presence of both bromine and iodine atoms, which can form specific interactions with biological targets. This dual halogenation can enhance its biological activity and specificity compared to similar compounds .
Propiedades
Fórmula molecular |
C10H9BrIN3 |
|---|---|
Peso molecular |
378.01 g/mol |
Nombre IUPAC |
4-bromo-1-[(4-iodophenyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H9BrIN3/c11-9-6-15(14-10(9)13)5-7-1-3-8(12)4-2-7/h1-4,6H,5H2,(H2,13,14) |
Clave InChI |
XMJQXBQKPMNFTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN2C=C(C(=N2)N)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



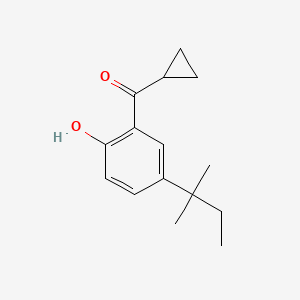
![1-[(1-Methyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13614266.png)

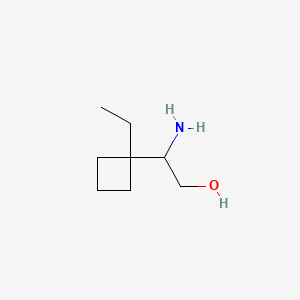
![tert-butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate](/img/structure/B13614288.png)

